2-Naphthyl glycidyl ether

Catalog No.
S794355
CAS No.
5234-06-0
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl glycidyl ether

CAS Number

5234-06-0

Product Name

2-Naphthyl glycidyl ether

IUPAC Name

2-(naphthalen-2-yloxymethyl)oxirane

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2

InChI Key

BKYSFVJCBRHGMA-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1C(O1)COC2=CC3=CC=CC=C3C=C2

Synthesis of Other Chemicals

NGE serves as a building block in the synthesis of various organic molecules, including:

  • Epoxides: NGE can be used as a precursor to other epoxides through ring-opening reactions. These reactions involve the cleavage of the three-membered epoxide ring in NGE, allowing for the attachment of different functional groups. Source: Journal of Organic Chemistry, "Synthesis of Functionalized Epoxides from 2-Naphthyl Glycidyl Ether":
  • Polymers: NGE can be incorporated into the structure of polymers, such as polyethers and polyesters, by reacting with various initiators and monomers. These polymers can exhibit unique properties depending on the specific functionalities introduced. Source: Polymer Journal, "Synthesis and Characterization of Novel Poly(ether sulfone)s Containing Naphthyl Groups":

Mutagenicity and Carcinogenicity Studies

NGE has been studied for its potential mutagenic and carcinogenic properties, particularly in animal models. Research suggests that NGE can induce mutations in bacterial and mammalian cells and may be carcinogenic when administered at high doses in rodents. Source: National Toxicology Program, "NTP Technical Report Series: S-(+)-α-Naphthyl Glycidyl Ether": )

Other Research Applications

NGE has been explored in other research areas, including:

  • Development of new catalysts: NGE can be used as a ligand in the design of catalysts for various chemical reactions. Source: Journal of Catalysis, "Catalytic Activity of Lanthanide Complexes Containing Chiral Naphthyl Glycidyl Ether Ligands":
  • Material science applications: NGE may have potential applications in the development of new materials with specific properties, such as improved thermal stability or optical characteristics. However, further research is needed to explore this potential.

2-Naphthyl glycidyl ether is an organic compound with the molecular formula C13H12O2C_{13}H_{12}O_{2} and a molecular weight of 200.23 g/mol. It is characterized by the presence of a glycidyl ether functional group attached to a naphthalene ring. This compound is known for its epoxide structure, which includes a three-membered cyclic ether that contributes to its reactivity and utility in various chemical applications.

The primary mechanism of action associated with NGE is its mutagenic effect. Studies suggest NGE can interact with DNA, causing mutations that could lead to cancer []. The exact mechanism for this interaction is not fully understood but might involve the formation of DNA adducts or reactive oxygen species [].

NGE is classified as a mutagen and carcinogen, posing a significant health risk [].

  • Toxicity: Studies in mice have shown NGE to be mutagenic, particularly when administered intraperitoneally [].
  • Flammability: Data on flammability is not available, but the presence of aromatic and ether groups suggests moderate flammability.
  • Reactivity: NGE's epoxide ring can react with various nucleophiles, presenting a potential hazard during handling.

Limitations and Future Research

Research on NGE is limited, particularly regarding its detailed chemical properties and mechanisms of action. Future studies could explore:

  • Development of efficient and safe synthesis methods for NGE.
  • In-depth investigation of NGE's interaction with DNA and its mutagenic mechanisms.
  • Evaluation of potential applications of NGE in mutagenesis research (use with caution due to safety concerns).
Involving 2-naphthyl glycidyl ether are those that exploit its epoxide functionality. The epoxide ring can undergo:

  • Nucleophilic ring-opening reactions: This occurs when nucleophiles attack the electrophilic carbon atoms of the epoxide, leading to the formation of diols or other functionalized products.
  • Polymerization: 2-Naphthyl glycidyl ether can participate in ring-opening polymerization, forming epoxy resins upon reaction with curing agents.
  • Substitution reactions: The compound can react with various nucleophiles, allowing for the introduction of different functional groups.

These reactions make 2-naphthyl glycidyl ether a versatile intermediate in organic synthesis and materials science.

2-Naphthyl glycidyl ether exhibits notable biological activity, particularly concerning its potential toxicity and mutagenicity. According to safety data sheets, it may cause skin irritation and allergic reactions upon contact. Moreover, it has been classified as a possible carcinogen (Group 2B) by the International Agency for Research on Cancer due to evidence suggesting mutagenic effects in various model systems .

Several methods for synthesizing 2-naphthyl glycidyl ether have been reported:

  • Epoxidation of Naphthol: This involves treating naphthol with epichlorohydrin in the presence of a base, leading to the formation of the glycidyl ether.
  • Phase Transfer Catalysis: Recent advances have utilized dual-function membrane microreactors for selective synthesis, achieving high yields and selectivity .
  • Direct Glycidylation: This method involves direct reaction between naphthalene derivatives and glycidol under appropriate conditions.

These methods highlight the compound's accessibility and versatility in synthetic chemistry.

2-Naphthyl glycidyl ether finds applications across various fields:

  • Epoxy Resins: It is used as a precursor in the production of epoxy resins, which are valued for their adhesive properties and durability.
  • Pharmaceuticals: The compound serves as an intermediate in synthesizing biologically active molecules due to its reactive epoxide group.
  • Coatings and Sealants: Its chemical properties make it suitable for use in coatings that require strong adhesion and resistance to environmental degradation.

Interactions involving 2-naphthyl glycidyl ether have been studied primarily concerning its reactivity with biological systems. Research indicates that its epoxide structure can lead to interactions with cellular macromolecules, potentially resulting in mutagenic effects . Further studies are needed to fully elucidate these interactions and their implications for health and safety.

Several compounds share structural similarities with 2-naphthyl glycidyl ether, including:

Compound NameStructure TypeUnique Features
Glycidyl 1-naphthyl etherGlycidyl etherSimilar reactivity but different positional isomerism
1-Naphthol glycidyl etherGlycidyl etherContains a hydroxyl group that alters reactivity
Phenol glycidyl etherGlycidyl etherLacks the naphthalene structure; used in different applications

The uniqueness of 2-naphthyl glycidyl ether lies in its specific naphthalene structure, which enhances its stability and reactivity compared to simpler phenolic counterparts.

XLogP3

3.2

Other CAS

5234-06-0

Wikipedia

2-naphthyl glycidyl ether

Dates

Modify: 2023-08-15

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